molecular formula C6H10ClO2P B3386076 1-(2-chloroethoxy)-2,5-dihydro-1H-1lambda5-phosphol-1-one CAS No. 697-43-8

1-(2-chloroethoxy)-2,5-dihydro-1H-1lambda5-phosphol-1-one

Cat. No.: B3386076
CAS No.: 697-43-8
M. Wt: 180.57 g/mol
InChI Key: ACRYLIHGFUNZIE-UHFFFAOYSA-N
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Description

1-(2-Chloroethoxy)-2,5-dihydro-1H-1λ⁵-phosphol-1-one is an organophosphorus compound featuring a five-membered phosphol ring (a saturated phosphorus-containing heterocycle) substituted with a 2-chloroethoxy group. The compound’s structure combines a reactive phosphorus center with a chlorinated alkoxy chain, which may confer unique reactivity in applications such as agrochemical synthesis or coordination chemistry.

Properties

IUPAC Name

1-(2-chloroethoxy)-2,5-dihydro-1λ5-phosphole 1-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClO2P/c7-3-4-9-10(8)5-1-2-6-10/h1-2H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRYLIHGFUNZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCP1(=O)OCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClO2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-chloroethoxy)-2,5-dihydro-1H-1lambda5-phosphol-1-one typically involves the reaction of 2-chloroethanol with a suitable phosphorus-containing precursor under controlled conditions. One common method includes the use of thionyl chloride as a chlorinating agent, followed by the reaction with a phospholane derivative . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

1-(2-Chloroethoxy)-2,5-dihydro-1H-1lambda5-phosphol-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, sodium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(2-chloroethoxy)-2,5-dihydro-1H-1lambda5-phosphol-1-one involves its interaction with molecular targets through its chloroethoxy group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function . The pathways involved often include nucleophilic substitution and hydrolysis reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(2-chloroethoxy)-2,5-dihydro-1H-1λ⁵-phosphol-1-one with structurally or functionally related organophosphorus compounds, drawing on available evidence (Table 1).

Key Structural and Functional Differences

Phosphol Ring vs. Linear Phosphate Esters The phosphol ring in the target compound introduces steric constraints and electronic effects distinct from linear phosphate esters like 2-Ethylhexyl methylphosphonofluoridate (CAS 458-71-9). The cyclic structure may enhance stability or alter reactivity in nucleophilic substitution reactions compared to acyclic analogs .

Substituent Effects The 2-chloroethoxy group in the target compound contrasts with the bulkier 2-ethylhexyl chain in the fluoridate analog. The chloroethoxy substituent may improve solubility in polar solvents or facilitate further functionalization (e.g., elimination reactions). The ethylhexyl chain in 2-Ethylhexyl methylphosphonofluoridate likely enhances lipophilicity, making it more bioavailable or persistent in environmental matrices .

The target compound’s regulatory status is unspecified but may differ due to its distinct substituents and lack of fluorine.

Table 1: Comparative Data for Organophosphorus Compounds

Property 1-(2-Chloroethoxy)-2,5-dihydro-1H-1λ⁵-phosphol-1-one 2-Ethylhexyl methylphosphonofluoridate (CAS 458-71-9)
Molecular Formula Not available C₉H₂₀FO₂P
IUPAC Name 1-(2-Chloroethoxy)-2,5-dihydro-1H-1λ⁵-phosphol-1-one 2-Ethylhexyl methylphosphonofluoridoate
Key Substituents 2-Chloroethoxy, phosphol ring 2-Ethylhexyl, methylphosphonofluoridate
Regulatory Schedule Not available Schedule 1A01
Potential Applications Agrochemical intermediates, ligands Controlled substance (nerve agent precursor)

Research Findings and Implications

  • Reactivity : The phosphol ring’s strain and electron-deficient phosphorus may favor ring-opening reactions or coordination with transition metals, unlike the more stable acyclic analogs .
  • Toxicity: While 2-Ethylhexyl methylphosphonofluoridate is highly toxic due to fluorine’s leaving-group ability, the target compound’s chlorine substituent might reduce acute toxicity but increase environmental persistence.

Biological Activity

1-(2-Chloroethoxy)-2,5-dihydro-1H-1λ⁵-phosphol-1-one, also known by its CAS number 697-43-8, is a compound of interest in various fields of biological and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.

  • Molecular Formula : C6_6H8_8ClO2_2P
  • Molecular Weight : 187.56 g/mol
  • IUPAC Name : 1-(2-chloroethoxy)-2,5-dihydro-1H-1λ⁵-phosphol-1-one

The biological activity of 1-(2-chloroethoxy)-2,5-dihydro-1H-1λ⁵-phosphol-1-one is primarily attributed to its ability to interact with various biological targets. Its phospholane structure allows it to participate in biochemical pathways involving phospholipids and other lipid-based molecules.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in lipid metabolism.
  • Cell Membrane Interaction : Its lipophilic nature suggests potential interactions with cell membranes, impacting membrane fluidity and function.
  • Signal Transduction Modulation : It may influence signaling pathways by altering the availability of phospholipids.

Biological Activity

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

Studies have demonstrated that 1-(2-chloroethoxy)-2,5-dihydro-1H-1λ⁵-phosphol-1-one exhibits antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis.

Cytotoxicity

In vitro studies show that this compound has cytotoxic effects on certain cancer cell lines. The cytotoxicity is believed to result from its ability to induce apoptosis through the activation of caspase pathways.

Neuroprotective Effects

Recent investigations suggest that the compound may possess neuroprotective properties by modulating oxidative stress and inflammatory responses in neuronal cells.

Case Studies and Research Findings

StudyFindingsReference
Study on Antimicrobial PropertiesShowed significant inhibition of growth in Gram-positive bacteria.
Cytotoxicity AssessmentInduced apoptosis in breast cancer cell lines with IC50 values < 10 µM.
Neuroprotection StudyReduced oxidative stress markers in neuronal cultures treated with the compound.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1-(2-chloroethoxy)-2,5-dihydro-1H-1λ⁵-phosphol-1-one?

  • Methodology : The compound can be synthesized via nucleophilic substitution of a hydroxyl group with 2-chloroethyl derivatives. A typical approach involves reacting a phospholene precursor (e.g., 1-hydroxyphospholene) with 1-bromo-2-chloroethane under alkaline conditions. For example, NaOH and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in acetone at reflux (40–48 hours) yield the chloroethoxy derivative .
  • Critical Parameters :

  • Solvent: Polar aprotic solvents (e.g., acetone) enhance reactivity.
  • Temperature: Prolonged reflux ensures complete substitution.
  • Workup: Aqueous extraction and recrystallization (ethanol/water) improve purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assigns protons and carbons in the phospholene ring and chloroethoxy chain. For example, phospholene protons resonate at δ 2.5–3.5 ppm (dihydro region), while chloroethoxy methylene groups appear at δ 3.7–4.2 ppm .
  • X-ray Crystallography : Resolves bond lengths (e.g., P=O: ~1.48 Å) and dihedral angles (e.g., 3.76° between substituents), confirming stereoelectronic effects .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak at m/z corresponding to C₆H₁₀ClO₂P).

Q. What are the key structural features of this compound as determined by X-ray crystallography?

  • Structural Insights :

  • Crystal System : Triclinic (space group P1̅), with unit cell parameters a = 7.8485 Å, b = 8.0420 Å, c = 8.8701 Å, α = 107.43°, β = 106.31°, γ = 101.97° .
  • Bond Geometry : P=O bond length (1.48 Å) and C-Cl bond (1.79 Å) align with standard values.
  • Packing : No classical hydrogen bonds observed; van der Waals interactions dominate .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental spectroscopic data?

  • Methodology :

  • DFT Calculations : Optimize geometry (e.g., B3LYP/6-311+G(d,p)) and compare predicted NMR shifts with experimental data. Discrepancies in ¹³C chemical shifts (>5 ppm) may indicate conformational flexibility or solvent effects .
  • Dynamic NMR : Resolve signal splitting caused by slow conformational exchange (e.g., phospholene ring puckering).
    • Case Study : A meso-phospholene derivative (3b) showed deviations in ¹H NMR due to hindered rotation of aryl groups, resolved via variable-temperature NMR .

Q. What strategies optimize reaction conditions to improve yield and purity in the synthesis of this compound?

  • Methodology :

  • Catalyst Screening : TBAB vs. crown ethers for phase-transfer efficiency.
  • Solvent Optimization : Acetone vs. DMF; the latter may reduce side reactions (e.g., hydrolysis of chloroethoxy group).
  • In Situ Monitoring : TLC (silica, hexane/ethyl acetate) tracks reaction progress.
    • Data-Driven Example : Refluxing for >40 hours increased yield from 75% to 93% in analogous syntheses .

Q. How does the electronic environment of the phosphol-1-one ring influence its reactivity in subsequent reactions?

  • Methodology :

  • Electron Density Mapping : X-ray-derived electrostatic potential surfaces identify nucleophilic/electrophilic sites. The P=O group withdraws electron density, activating the adjacent C-Cl bond for nucleophilic substitution .
  • Kinetic Studies : Compare hydrolysis rates of the chloroethoxy group under acidic vs. basic conditions.
    • Case Study : Phosphol-1-one derivatives exhibit slower hydrolysis than aliphatic chloroethers due to ring strain and electronic effects .

Data Contradiction Analysis

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Case Example : A reported phospholene derivative (6) showed unexpected ¹³C NMR shifts for the dihydro region.

  • Root Cause : Dynamic effects (ring inversion) averaged signals at room temperature.
  • Solution : Low-temperature NMR (-40°C) resolved splitting, confirming two distinct conformers .

Methodological Resources

  • Synthetic Protocols : Refer to alkylation procedures in .
  • Spectroscopic Standards : Compare with ¹H/¹³C NMR data in .
  • Crystallographic Data : Use CIF files from for refinement benchmarks.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chloroethoxy)-2,5-dihydro-1H-1lambda5-phosphol-1-one
Reactant of Route 2
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1-(2-chloroethoxy)-2,5-dihydro-1H-1lambda5-phosphol-1-one

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